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molecular formula C11H18N2 B8393869 N,N,beta,beta-tetramethyl-4-pyridineethanamine

N,N,beta,beta-tetramethyl-4-pyridineethanamine

Cat. No. B8393869
M. Wt: 178.27 g/mol
InChI Key: IVEQHLOPKQBFBG-UHFFFAOYSA-N
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Patent
US05614534

Procedure details

A solution of 2 g (1.1×10-2 mole ) of N,N,β,β-tetramethyl-4-pyridineethanamine in 400 ml of acetic acid was hydrogenated in a Parr's apparatus at 50° C. at a hydrogen pressure of 3.106Pa in the presence of platinum dioxide. After eliminating the catalyst by filtering, the solvents were evaporated off under reduced pressure. The residue obtained was taken up in an aqueous 30% sodium hydroxide solution and extracted with methylene chloride. The organic phase was washed, dried over magnesium sulphate and filtered and the solvents were evaporated off under reduced pressure. 1.9 g (yield: 92%) of the desired compound was obtained as an oil. B Pt=60°-64° C. under 0.02 mm Hg (i.e. about 2.66 Pa)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[CH2:3][C:4]([CH3:12])([CH3:11])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1.[H][H].[OH-].[Na+]>C(O)(=O)C.[Pt](=O)=O>[CH3:13][N:2]([CH3:1])[CH2:3][C:4]([CH3:11])([CH3:12])[CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN(CC(C1=CC=NC=C1)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(CC(C1CCNCC1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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